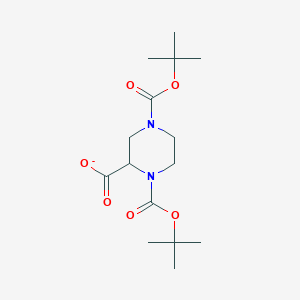
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H28N2O6. It is known for its unique structure, which includes a piperazine ring substituted with three carboxylic acid groups and two tert-butyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学研究应用
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester can be compared with similar compounds such as:
- 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 1,4-Bis(Boc)piperazine-2-carboxylic acid These compounds share similar structural features but may differ in their chemical reactivity and applications. The unique combination of three carboxylic acid groups and two tert-butyl ester groups in this compound makes it particularly versatile for various research purposes .
属性
分子式 |
C15H25N2O6- |
|---|---|
分子量 |
329.37 g/mol |
IUPAC 名称 |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/p-1 |
InChI 键 |
IIZGWFQKLVCLLA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


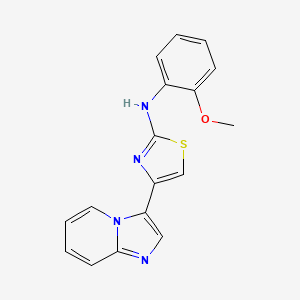
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
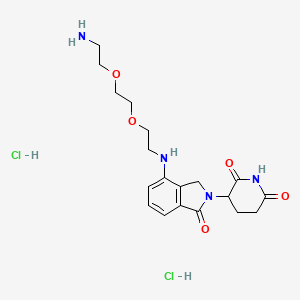
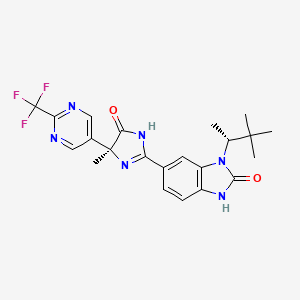
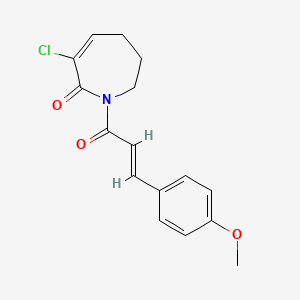
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
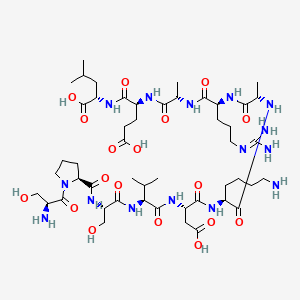
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
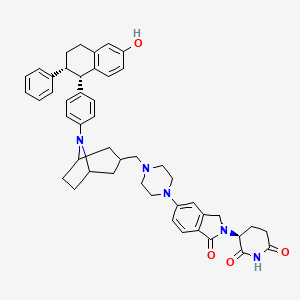
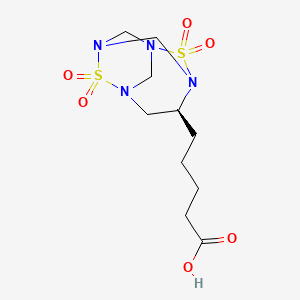
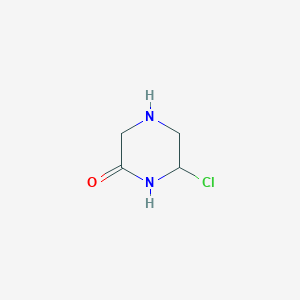
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
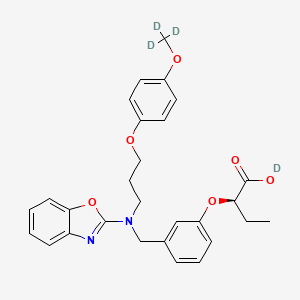
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
